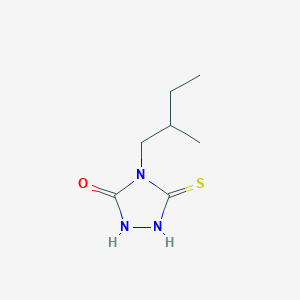

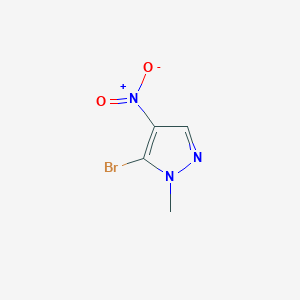

5-ブロモ-1-メチル-4-ニトロ-1H-ピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

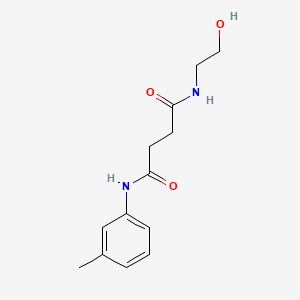

The synthesis of pyrazole derivatives often involves reactions with amines, hydrazines, and other nitrogen-containing reagents. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is achieved by reacting primary and secondary amines with tosylates of a related pyrazole compound . Another example is the three-component reaction involving benzaldehydes, hydrazine, and 1,1-bis(methylsulfanyl)-2-nitroethene to produce 5-aryl-3-(methylsulfanyl)-1H-pyrazoles . These methods highlight the versatility of pyrazole chemistry in generating a wide array of functionalized molecules.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) . These studies reveal the geometry, bonding features, and electronic properties of the molecules. For example, the crystal and molecular structure of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole was confirmed by XRD and supported by DFT calculations . The molecular geometry and vibrational frequencies are typically in good agreement with experimental data, providing a comprehensive understanding of the compound's structure.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including ring transformations, denitration reactions, and reactions with amines and hydrazines . These reactions can lead to the formation of fused-ring pyrimidines, pyrazolones, and other heterocyclic compounds. The mechanisms of these transformations are often complex and can involve intramolecular charge transfer, as indicated by NBO analysis . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can stabilize or destabilize certain reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of different functional groups can impart a range of properties, such as analgesic, hypotensive, and anti-inflammatory activities . Vibrational spectroscopic studies and NMR provide insights into the stability and electronic properties of these molecules . Additionally, the first-order hyperpolarizability and related properties are calculated to assess the non-linear optical (NLO) behavior of these compounds . The hydrogen bonding patterns observed in the crystal structures of these derivatives also contribute to their solid-state properties and can lead to the formation of one-, two-, or three-dimensional networks .

科学的研究の応用

医薬品化学

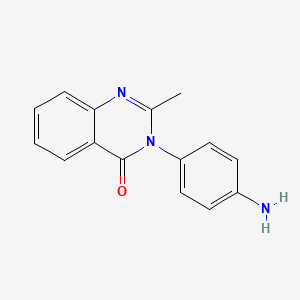

「5-ブロモ-1-メチル-4-ニトロ-1H-ピラゾール」を含むピラゾール誘導体は、医薬品化学において幅広い用途があります . これらの化合物は、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗癌剤、抗糖尿病剤など、多様な生物活性を示します .

創薬

創薬分野では、ピラゾール誘導体は、生物活性化合物の合成における足場として頻繁に用いられています . これらの化合物は、生物活性化合物の合成における頻繁な使用のために、多くの技術の焦点となってきました .

農薬化学

ピラゾール誘導体は、農薬化学においても用途があります . これらの化合物は、さまざまな小分子に存在し、多様な農業活性を示します .

配位化学

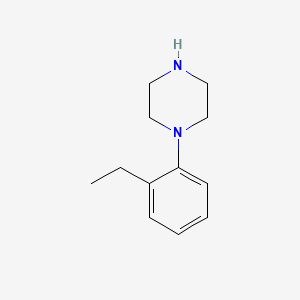

配位化学では、ピラゾール誘導体は、固体六配位錯体の調製に使用されます . たとえば、4-ブロモピラゾールは、ジメチルおよびジビニル-スズジクロリドとの反応により、これらの錯体の調製に使用できます .

有機金属化学

ピラゾール誘導体は、有機金属化学で用途があります . これらの化合物は、さまざまな医薬品および生物活性化合物の合成に使用されます .

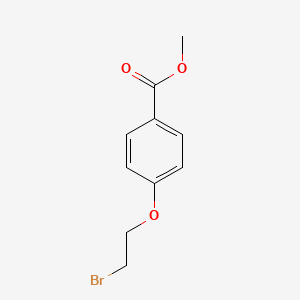

1,4′-ビピラゾールの合成

“5-ブロモ-1-メチル-4-ニトロ-1H-ピラゾール”は、1,4′-ビピラゾールの合成における出発物質として使用できます . これは、有機合成分野における重要な用途です .

有機合成

有機合成では、ピラゾール構造は、指向基と変換基の両方の役割を果たします . これは、さまざまな小分子に存在する基本的な要素です .

生物活性

「5-ブロモ-1-メチル-4-ニトロ-1H-ピラゾール」を含むピラゾール誘導体は、さまざまな薬理作用に関連付けられています . ピラゾールの多くの薬理作用

Safety and Hazards

将来の方向性

While specific future directions for 5-bromo-1-methyl-4-nitro-1H-pyrazole are not mentioned in the search results, pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . Therefore, future research may focus on exploring the therapeutic potential of 5-bromo-1-methyl-4-nitro-1H-pyrazole and related compounds.

Relevant Papers Several papers related to 5-bromo-1-methyl-4-nitro-1H-pyrazole and pyrazole derivatives in general were found . These papers discuss various aspects of pyrazole derivatives, including their synthesis, biological activities, and potential therapeutic applications . Further analysis of these papers could provide more detailed information on the specific topics of interest.

作用機序

Target of Action

Brominated compounds, nitro compounds, and pyrazoles can interact with a variety of biological targets, depending on their specific structures .

Mode of Action

These compounds can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membranes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling to cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

5-bromo-1-methyl-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQAFBHIKMXFNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361599 |

Source

|

| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89607-13-6 |

Source

|

| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。